molecular formula C16H17ClN2O3S B3337644 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride CAS No. 728864-81-1

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride

Cat. No.: B3337644
CAS No.: 728864-81-1
M. Wt: 352.8 g/mol
InChI Key: VUCCZJWWIKLNPQ-UHFFFAOYSA-N
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Description

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is a specialized chemical building block designed for the synthesis of novel sulfonamide derivatives. Its core value lies in its application as an electrophilic scaffold in medicinal chemistry and chemical biology research. The compound features a sulfonyl chloride group, a highly reactive moiety known for its ability to covalently modify nucleophilic amino acids, most commonly serine, in enzyme active sites (https://en.wikipedia.org/wiki/Sulfonyl_halide). This mechanism is central to the development of irreversible inhibitors for various proteases and other hydrolytic enzymes. The naphthalene core provides a rigid, planar structure that can confer favorable binding interactions with hydrophobic pockets in protein targets, while the piperidine carbamate group offers a handle for further structural diversification and modulation of physicochemical properties. Researchers primarily utilize this reagent to create activity-based probes (ABPs) for studying enzyme function in complex biological systems, and to develop potent, covalent inhibitors for target validation and drug discovery campaigns, particularly in the realm of infectious disease and cancer research. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-(piperidine-1-carbonylamino)naphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-23(21,22)15-9-5-6-12-13(15)7-4-8-14(12)18-16(20)19-10-2-1-3-11-19/h4-9H,1-3,10-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCCZJWWIKLNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175802
Record name 5-[(1-Piperidinylcarbonyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-81-1
Record name 5-[(1-Piperidinylcarbonyl)amino]-1-naphthalenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728864-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(1-Piperidinylcarbonyl)amino]-1-naphthalenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with piperidine-1-carbonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a base to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives .

Scientific Research Applications

Medicinal Chemistry

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride is used as an intermediate in the synthesis of pharmaceutical compounds. Its sulfonamide group can facilitate interactions with biological targets, making it a valuable building block for drug development.

Case Studies :

  • Anticancer Agents : Research has indicated that derivatives of naphthalene sulfonyl chlorides exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that modifications to the piperidine moiety can enhance selectivity towards cancer cell lines .

Bioconjugation

This compound can be utilized in bioconjugation techniques, where it acts as a linker to attach biomolecules such as peptides or proteins to surfaces or other molecules. The reactive sulfonyl chloride group allows for the formation of stable covalent bonds.

Case Studies :

  • Targeted Drug Delivery : Research has demonstrated that conjugating therapeutic agents to naphthalene sulfonyl chloride derivatives can improve their delivery efficiency and specificity to target cells .

Material Science

In material science, this compound is explored for its potential in developing functional materials such as sensors and coatings.

Case Studies :

  • Sensor Development : The compound's unique electronic properties make it suitable for use in organic electronic devices, where it can enhance charge transport characteristics .

Mechanism of Action

The mechanism of action of 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein labeling .

Comparison with Similar Compounds

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl Chloride)

  • Structural Differences: Dansyl chloride contains a dimethylamino group at position 5, whereas the target compound substitutes this with a piperidine-carbonyl-amino group. This modification increases steric bulk and introduces a secondary amide bond.
  • Applications: Dansyl chloride is extensively used in fluorescence labeling of amines, amino acids, and proteins due to its strong blue-green fluorescence (λex = 339 nm, λem = 532 nm) . It is also employed in HPLC-based quantification of polyamines and pharmaceuticals like midodrine hydrochloride .
  • Reactivity: Both compounds react with primary and secondary amines to form sulfonamides. However, dansyl chloride’s dimethylamino group enhances electron density, accelerating sulfonamide formation compared to the bulkier piperidine derivative .
  • Biological Activity : Dansyl-derived sulfonamides show inhibitory activity against enzymes like carbonic anhydrase and metalloproteases . The piperidine-carbonyl variant may exhibit improved selectivity for specific enzyme targets due to its larger, more rigid structure .

Tosyl Chloride (4-Methylbenzenesulfonyl Chloride)

  • Structural Differences : Tosyl chloride lacks the naphthalene core and amine substituent, featuring a simple methyl-substituted benzene ring.
  • Applications: Primarily used as a protecting group for alcohols and amines in organic synthesis.
  • Reactivity : Less reactive toward amines compared to dansyl or the piperidine-carbonyl derivative due to its simpler aromatic system and absence of electron-donating groups .

Brosyl Chloride (4-Bromobenzenesulfonyl Chloride)

  • Structural Differences: Contains a bromine substituent instead of the dimethylamino or piperidine-carbonyl groups.
  • Applications : Used in synthesizing electron-deficient sulfonamides for studying enzyme inhibition mechanisms. The bromine atom enhances electrophilicity, making it more reactive toward nucleophiles than dansyl chloride or the piperidine variant .

Naphthalene-1-sulfonyl Chloride Derivatives

  • Examples: Derivatives like 5-acetylamino-naphthalene-1-sulfonyl chloride and 5-(di-n-butylamino)-naphthalene-1-sulfonyl chloride have been synthesized for enzyme inhibition studies.

Key Research Findings and Data

Physicochemical Properties

Property Target Compound Dansyl Chloride Tosyl Chloride
Molecular Weight (g/mol) ~370.85 269.75 190.65
Solubility Moderate in DCM, DMF High in polar aprotic solvents High in non-polar solvents
Fluorescence None λex = 339 nm None
Key Applications Enzyme inhibition, drug design Fluorescent labeling, HPLC Protecting groups, synthesis

Biological Activity

5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride, with the CAS number 728864-81-1, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a naphthalene core substituted with a piperidine-derived amide, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is essential for exploring its applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN2O3S, with a molecular weight of approximately 352.84 g/mol. The structure includes a sulfonyl chloride functional group, which can be reactive and may facilitate interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial properties and potential as an inhibitor in various biochemical pathways.

Antimicrobial Activity

Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial activity. For instance, compounds in the same class have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC): Some derivatives have demonstrated MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
  • Biofilm Inhibition: These compounds also exhibit antibiofilm properties, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes: Similar compounds have been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values indicating effective inhibition .
  • Synergistic Effects: There is evidence that these compounds can act synergistically with existing antibiotics, enhancing their effectiveness by lowering MICs when used in combination .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study evaluated several derivatives structurally related to this compound. The results indicated that these compounds had significant bactericidal activity, particularly against resistant strains of bacteria. The time-kill assays confirmed that these compounds could effectively reduce bacterial counts over time .

Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity tests revealed that while exhibiting antimicrobial properties, some derivatives showed low hemolytic activity (3.23% to 15.22% lysis), indicating a favorable safety profile for further development .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
Minimum Inhibitory Concentration (MIC)0.22 - 0.25 μg/mL against Staphylococcus aureus
Biofilm ReductionSignificant reduction compared to Ciprofloxacin
Enzyme InhibitionIC50 for DNA gyrase: 12.27–31.64 μM; DHFR: 0.52–2.67 μM
Hemolytic ActivityLow (% lysis range from 3.23 to 15.22%)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) sulfonation of naphthalene derivatives using chlorosulfonic acid to form the sulfonyl chloride intermediate, followed by (2) coupling with piperidine-1-carbonyl amine under anhydrous conditions (e.g., DCM, 0–5°C). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Residual solvents are quantified using gas chromatography (GC) .
Characterization Data
1H NMR (CDCl₃) : δ 8.5 (d, 1H, naphthalene-H), 7.8–7.6 (m, 3H), 3.4 (m, 4H, piperidine), 1.6 (m, 6H).
FTIR (cm⁻¹) : 1740 (C=O, amide), 1370 (S=O), 1160 (C-Cl).
Melting Point : 128–130°C (decomposes).

Q. How can researchers distinguish between sulfonyl chloride degradation products and the target compound during storage?

  • Methodological Answer : Degradation (e.g., hydrolysis to sulfonic acid) is monitored via TLC (silica gel, ethyl acetate/hexane 1:1) and confirmed by LC-MS. Hydrolysis products lack the characteristic C-Cl stretch at 1160 cm⁻¹ in FTIR. Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize moisture exposure .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across cell-based assays?

  • Methodological Answer : Discrepancies may arise from variable cell permeability or off-target interactions. Use the following approaches:

  • Permeability Assays : Compare intracellular concentrations via LC-MS/MS after incubating cells with the compound (10 µM, 24h).
  • Selectivity Profiling : Screen against kinase/GPCR panels to identify off-target effects .
  • Positive Controls : Include structurally analogous sulfonamides (e.g., 5-(Diethylamino)naphthalene-1-sulfonyl chloride) to benchmark activity .

Q. How does the compound’s reactivity with nucleophiles vary under different pH conditions, and what mechanisms dominate?

  • Methodological Answer : Reactivity studies in buffered solutions (pH 2–12) reveal:

  • pH < 7 : Sulfonyl chloride undergoes hydrolysis to sulfonic acid (SN2 mechanism, first-order kinetics).

  • pH 7–10 : Nucleophilic substitution (e.g., with amines) dominates, forming stable sulfonamides.

  • pH > 10 : Competing elimination pathways generate sulfene intermediates, detectable via trapping experiments with dienes .

    Kinetic Data (25°C)
    k (hydrolysis, pH 3) : 2.3 × 10⁻³ s⁻¹
    k (amine substitution, pH 8) : 5.7 × 10⁻² M⁻¹s⁻¹

Q. What computational methods predict the compound’s binding affinity to protein targets, and how are these validated experimentally?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with homology-modeled proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide-Zn²+ interactions and π-stacking with naphthalene.
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å).
  • Validation : Compare with SPR (surface plasmon resonance) binding constants (KD ≤ 10 µM confirms predictions) .

Toxicological and Analytical Considerations

Q. How are trace impurities quantified to meet regulatory standards for in vivo studies?

  • Methodological Answer : Impurities (e.g., naphthalene derivatives) are detected via UPLC-QTOF-MS with a limit of quantification (LOQ) of 0.1 ppm. Follow ATSDR guidelines for toxicological profiling, including Ames tests for mutagenicity and acute toxicity in rodents (OECD 423) .

Q. What spectroscopic techniques differentiate regioisomers in sulfonylation reactions?

  • Methodological Answer : NOESY NMR identifies spatial proximity between the piperidine carbonyl and naphthalene protons. For example, 1-sulfonyl vs. 2-sulfonyl isomers show distinct NOE correlations between δ 8.5 (naphthalene-H) and piperidine protons .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability in aqueous media?

  • Methodological Answer : Stability varies with solvent composition. In pure water, rapid hydrolysis occurs (t₁/₂ = 2h), but in DMSO/water (9:1), the compound remains stable for 24h. Always report solvent systems and temperature .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-[(Piperidine-1-carbonyl)-amino]-naphthalene-1-sulfonyl chloride

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